molecular formula C20H20N2O7S B12702147 4-Hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)naphthalene-2-sulphonic acid CAS No. 94086-83-6

4-Hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)naphthalene-2-sulphonic acid

Katalognummer: B12702147
CAS-Nummer: 94086-83-6
Molekulargewicht: 432.4 g/mol
InChI-Schlüssel: VENWPTHVICQAMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)naphthalene-2-sulphonic acid is a complex organic compound with a molecular formula of C20H20N2O7S. This compound is known for its unique chemical structure, which includes a naphthalene ring system substituted with various functional groups, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

The synthesis of 4-Hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)naphthalene-2-sulphonic acid involves multiple steps. One common synthetic route includes the reaction of 4-hydroxy-2-naphthalenesulfonic acid with 4-(((2-methoxyethoxy)carbonyl)amino)aniline under specific conditions. The reaction typically requires a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods often involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity .

Analyse Chemischer Reaktionen

4-Hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)naphthalene-2-sulphonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)naphthalene-2-sulphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)naphthalene-2-sulphonic acid can be compared with other similar compounds, such as:

  • 2-Naphthalenesulfonic acid, 4-hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)-, potassium salt
  • 2-Naphthalenesulfonic acid, 4-hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)-, sodium salt

These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and applications .

Eigenschaften

CAS-Nummer

94086-83-6

Molekularformel

C20H20N2O7S

Molekulargewicht

432.4 g/mol

IUPAC-Name

4-hydroxy-7-[4-(2-methoxyethoxycarbonylamino)anilino]naphthalene-2-sulfonic acid

InChI

InChI=1S/C20H20N2O7S/c1-28-8-9-29-20(24)22-15-4-2-14(3-5-15)21-16-6-7-18-13(10-16)11-17(12-19(18)23)30(25,26)27/h2-7,10-12,21,23H,8-9H2,1H3,(H,22,24)(H,25,26,27)

InChI-Schlüssel

VENWPTHVICQAMM-UHFFFAOYSA-N

Kanonische SMILES

COCCOC(=O)NC1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.